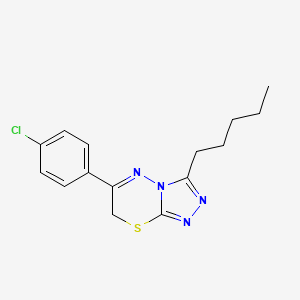![molecular formula C8H13N3O3 B12918574 2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one CAS No. 88459-69-2](/img/structure/B12918574.png)
2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group at the 2-position, a hydroxypropoxy group at the 5-position, and a pyrimidin-4-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-hydroxypyrimidine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidin-4-one core can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxypyrimidine: Lacks the hydroxypropoxy group but shares the pyrimidine core structure.
5-Hydroxy-2-methylpyrimidin-4-one: Contains a hydroxy group at the 5-position but differs in the substitution pattern.
2-Amino-5-methylpyrimidin-4-one: Similar core structure but with a methyl group instead of the hydroxypropoxy group.
Uniqueness
2-Amino-5-((3-hydroxypropoxy)methyl)pyrimidin-4(1H)-one is unique due to the presence of both the amino and hydroxypropoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88459-69-2 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-5-(3-hydroxypropoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O3/c9-8-10-4-6(7(13)11-8)5-14-3-1-2-12/h4,12H,1-3,5H2,(H3,9,10,11,13) |
InChI Key |
SKMJSWZWAIVDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)COCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


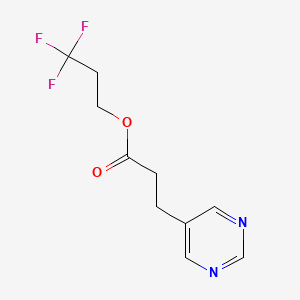
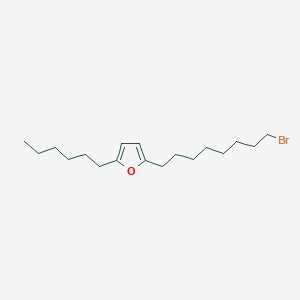
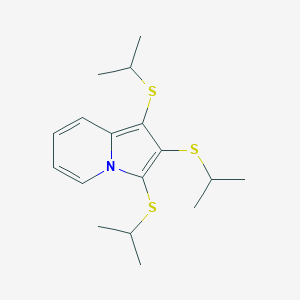
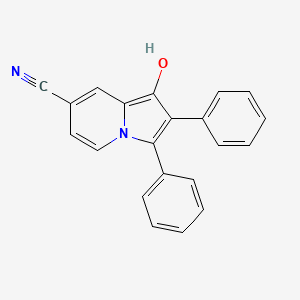

![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
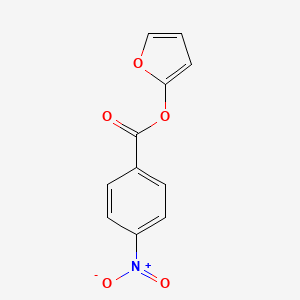
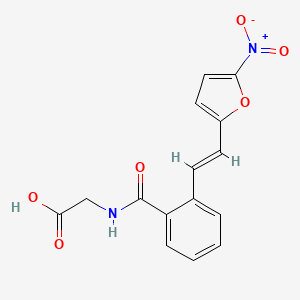
![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)
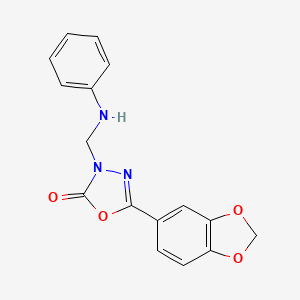
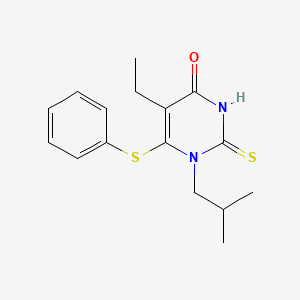
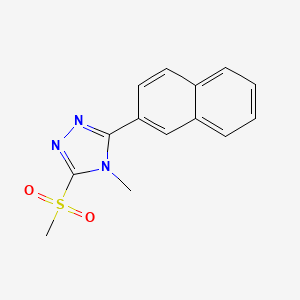
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
